4-(trifluoromethyl)cyclopentane-1,2-diol, Mixture of diastereomers
Description
4-(Trifluoromethyl)cyclopentane-1,2-diol is a fluorinated cyclic diol characterized by a cyclopentane backbone substituted with a trifluoromethyl (-CF₃) group at the 4-position and hydroxyl (-OH) groups at the 1- and 2-positions. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of the hydroxyl groups relative to the -CF₃ substituent. The trifluoromethyl group imparts unique physicochemical properties, including enhanced electronegativity, lipophilicity, and metabolic stability compared to non-fluorinated analogs. This structural motif is of particular interest in medicinal chemistry and materials science, where fluorination is leveraged to modulate solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
4-(trifluoromethyl)cyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)3-1-4(10)5(11)2-3/h3-5,10-11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYPVBMGDUHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)cyclopentane-1,2-diol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following table summarizes key structural and functional differences between 4-(trifluoromethyl)cyclopentane-1,2-diol and related compounds:
Key Differentiators
The -CF₃ group increases acidity (pKa ~12–14 estimated) relative to methyl-substituted analogs like 1-methylcyclopentanol (pKa ~16–18) due to its strong electron-withdrawing effect . In contrast, 1,2-di(4-CF₃)diphenylethane-1,2-diol features a linear ethane backbone with aromatic -CF₃ groups, resulting in distinct NMR signatures (e.g., δ 4.72 for D/L vs. δ 4.95 for meso diastereomers) .
Diastereomer Separation Challenges :
- While reports a diastereomer ratio (dr) of 33:1 for a cyclopropane-derived compound separated via silica gel chromatography, the target compound’s dr remains unspecified. Separation of vicinal diol diastereomers often requires advanced techniques (e.g., chiral GC-MS for indane-1,2-diols ), but fluorinated analogs may exhibit unique retention behaviors due to increased polarity.
Biological and Material Applications :
- Cyclopentane-1,2-diol derivatives form stable 5-membered boronate esters, a property exploited in sensor design . The -CF₃ group in the target compound could sterically hinder such interactions, altering binding kinetics.
- Fluorinated diastereomers like 1,1-diphenyl-3-(2-piperidyl)cyclopentane () demonstrate the pharmacological relevance of stereochemistry, suggesting that the target compound’s diastereomers may exhibit divergent bioactivities.
Biological Activity
4-(Trifluoromethyl)cyclopentane-1,2-diol is a compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound exists as a mixture of diastereomers, which can exhibit varying biological properties due to differences in their spatial arrangement.
- Molecular Formula : C6H8F3O2
- CAS Number : Specific identifiers are not available in the search results; however, the compound's structural features are crucial for its activity.
The biological activity of 4-(trifluoromethyl)cyclopentane-1,2-diol primarily stems from its ability to interact with various biological targets. Trifluoromethyl compounds are known for their ability to form covalent bonds with proteins, leading to inhibition of target functions. This mechanism is significant in neuroprotective applications where the compound has shown potential in protecting neuronal cells from apoptosis induced by potassium deprivation.
Neuroprotective Effects
Research indicates that 4-(trifluoromethyl)cyclopentane-1,2-diol exhibits neuroprotective properties . In vitro studies have demonstrated that this compound can reduce apoptosis in cerebellar granule neurons (CGNs) under low potassium conditions. The proposed pathways involve modulation of intracellular calcium levels and inhibition of pro-apoptotic signals.
Antioxidant Activity
The presence of the trifluoromethyl group is believed to enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity. This property is particularly relevant in the context of oxidative stress-related diseases.
Study 1: Neuroprotection in Cerebellar Granule Neurons
A study evaluated the neuroprotective effects of 4-(trifluoromethyl)cyclopentane-1,2-diol on CGNs subjected to low K+ conditions. Results showed:
- Reduction in Apoptosis : The compound significantly reduced cell death compared to untreated controls.
- Mechanistic Insights : Involvement of calcium signaling pathways was noted, suggesting that the compound may help stabilize calcium homeostasis in neurons.
Study 2: Antioxidant Activity Assessment
Another study assessed the antioxidant potential using various assays:
- DPPH Radical Scavenging : The compound exhibited a notable ability to reduce DPPH radicals, indicating strong antioxidant activity.
- Cellular Models : Tests on human neuronal cell lines confirmed reduced oxidative stress markers when treated with the compound.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Neuroprotection | Reduced apoptosis in CGNs | |
| Antioxidant | Scavenging DPPH radicals | |
| Calcium Homeostasis | Stabilization during stress |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-(trifluoromethyl)cyclopentane-1,2-diol as a diastereomeric mixture?
- Methodology : Utilize nucleophilic trifluoromethylation of cyclopentene oxide precursors, followed by dihydroxylation under Sharpless or Prevost-Winstein conditions. Control stereochemistry by adjusting reaction temperature and solvent polarity (e.g., dichloromethane for high selectivity, as seen in analogous trifluoromethylbenzene syntheses ). Purify crude products via column chromatography with gradients of ethyl acetate/hexane, monitoring diastereomer separation via TLC (Rf differences ~0.1–0.2) .
Q. How can NMR spectroscopy distinguish between diastereomers in this compound?
- Methodology : Perform - and -NMR in deuterated solvents (e.g., CDCl or DMSO-d). Diastereomers exhibit distinct splitting patterns for hydroxyl and trifluoromethyl-proximal protons. For example, coupling constants () between vicinal diols (e.g., ) may differ by 2–4 Hz, while -NMR can resolve trifluoromethyl group environments .
Q. What chromatographic techniques optimize diastereomer separation?
- Methodology : Use reverse-phase HPLC with a C18 column and acetonitrile/water mobile phases. Alternatively, chiral stationary phases (e.g., amylose-based) may enhance resolution. Validate separation via HRMS and melting point analysis (e.g., diastereomers often show 3–5°C melting range differences) .
Advanced Research Questions
Q. How do reaction conditions influence diastereomer ratios during synthesis?
- Methodology : Systematic variation of solvents (polar vs. nonpolar), catalysts (e.g., Lewis acids), and temperature can shift equilibria. For example, dichloromethane may favor kinetic control (higher yield of one diastereomer), while prolonged heating in THF promotes thermodynamic interconversion . Monitor via in-situ -NMR or IR spectroscopy (C=O/O-H bands).
Q. What mechanistic insights explain unexpected diastereomer formation in related cyclopentane systems?
- Methodology : Computational modeling (DFT) can identify transition-state energetics favoring specific diastereomers. For example, steric hindrance from the trifluoromethyl group may destabilize axial hydroxyl conformers, shifting equilibrium toward equatorial isomers . Validate with kinetic isotope effects or isotopic labeling.
Q. How can diastereomer-specific reactivity be exploited in catalytic applications?
- Methodology : Test diastereomers as ligands in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings). Compare enantioselectivity using chiral HPLC or optical rotation. For instance, one diastereomer may chelate metals more effectively due to spatial arrangement of hydroxyl groups .
Data Contradiction & Resolution
Q. How to resolve discrepancies in reported diastereomer stability under varying pH conditions?
- Methodology : Replicate experiments in buffered solutions (pH 2–12) and analyze via LC-MS. Acidic conditions may protonate hydroxyl groups, reducing steric repulsion and stabilizing certain diastereomers. Contrast with neutral/basic conditions where deprotonation alters hydrogen-bonding networks .
Analytical & Computational Tools
Q. Which computational methods predict the relative stability of diastereomers?
- Methodology : Perform conformational searches using molecular mechanics (MMFF94), followed by DFT optimization (B3LYP/6-31G*). Compare Gibbs free energies; trifluoromethyl groups often stabilize equatorial conformers by 1–3 kcal/mol due to reduced 1,3-diaxial interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
